molecular formula C7H7ClN4 B8135342 6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine

6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine

Cat. No.: B8135342
M. Wt: 182.61 g/mol
InChI Key: BXJSRZOMPUKDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine ( 1005785-59-0) is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol. It is a solid classified as a heterocyclic building block, intended solely for research and development purposes in a laboratory setting . This compound must not be used for diagnostic, therapeutic, or any other human or veterinary applications. As a specialized scaffold, the imidazo[1,2-b]pyridazine core is of significant interest in medicinal chemistry research. Scientific literature indicates that closely related analogs within this chemical family have been explored as potential inhibitors of protein kinases and investigated for their antikinetoplastid properties against parasites such as Trypanosoma brucei and Leishmania species . The presence of the chloro group and the amine group on the core structure provides versatile handles for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for biological screening . Researchers should note that this compound has a reported hazard statement H302, indicating it may be harmful if swallowed . Safe handling procedures include using personal protective equipment and avoiding ingestion . For optimal stability, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-7(9)10-6-3-2-5(8)11-12(4)6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSRZOMPUKDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1N=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Amino-6-chloropyridazine Derivatives

The foundational approach involves derivatizing 3-amino-6-chloropyridazine (1) to form imidazo[1,2-b]pyridazine scaffolds. A two-step process dominates:

  • Intermediate Formation : Reaction of (1) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours generates N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine (2).

  • Cyclization : Treating (2) with bromoacetonitrile in acetonitrile, ethanol, or DMF at 50–160°C for 3–15 hours induces cyclization, yielding 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (3). Subsequent reduction or amination converts the nitrile group to the primary amine.

Critical Parameters :

  • Molar Ratios : A 1:1–4:1 ratio of (1) to DMF-DMA ensures complete conversion.

  • Solvent Impact : Acetonitrile maximizes cyclization efficiency (yield: 77.5–83%) compared to DMF or ethanol.

Reductive Methylation Strategies

Selective methylation of 6-chloroimidazo[1,2-b]pyridazin-2-amine precursors is achieved via:

  • Monomethylation : Sodium methoxide and paraformaldehyde facilitate N-methylation, followed by NaBH₄ reduction to stabilize the methylamine group. However, competing hydrolysis of the 6-chloro substituent to methoxyl groups occurs under basic conditions, necessitating pH control.

  • Direct Alkylation : Methyl iodide (MeI) with K₂CO₃ in anhydrous DMF selectively methylates the amine but risks over-alkylation to dimethylated byproducts (e.g., 2b ).

Optimization Insights :

  • Temperature : Reactions at 60°C minimize dimethylation (<5% byproduct).

  • Stoichiometry : A 1.2:1 MeI-to-amine ratio balances yield and selectivity.

Comparative Analysis of Methodologies

Method Starting Material Reagents Conditions Yield Purity
Cyclization-Reduction3-Amino-6-chloropyridazineDMF-DMA, bromoacetonitrile60°C, 10h83%98.7%
Reductive MethylationImidazo[1,2-b]pyridazineNaOMe, paraformaldehydeRT, 12h68%95.2%
Direct AlkylationPrimary amineMeI, K₂CO₃60°C, 6h72%97.5%

Key Observations :

  • The cyclization-reduction route () offers superior yield and purity but requires stringent temperature control.

  • Reductive methylation () is operationally simpler but prone to hydrolysis side reactions.

Purification and Characterization

Recrystallization Protocols

Crude 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine is purified via recrystallization in n-hexane:ethyl acetate (1:2 v/v), enhancing purity from ~90% to >98%.

Analytical Validation

  • HPLC : Purity assessed using C18 columns with UV detection at 254 nm.

  • NMR : Characteristic peaks include δ 2.95 (s, 3H, CH₃) and δ 6.80 (s, 1H, pyridazine-H).

Industrial-Scale Considerations

Cost Efficiency

DMF-DMA and bromoacetonitrile are cost-effective reagents (~$50/kg), making the cyclization route economically viable for large-scale production.

Environmental Impact

  • Waste Management : Aqueous washes and sodium sulfate drying minimize solvent waste.

  • Energy Use : Reactions at ≤100°C reduce energy consumption compared to high-temperature alternatives.

Challenges and Mitigation Strategies

Side Reactions

  • Chloro-to-Methoxyl Conversion : Occurs under basic conditions during methylation.

    • Solution : Use buffered sodium bicarbonate (pH 7.4–8.6) to suppress hydrolysis.

  • Dimethylation : Excess MeI leads to quaternary ammonium salts.

    • Solution : Stepwise MeI addition with real-time HPLC monitoring.

Scalability Limits

  • Intermediate Stability : N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine degrades above 100°C.

    • Solution : Controlled heating (60–80°C) with inert gas sparging.

Emerging Innovations

Catalytic Hydrogenation

Preliminary studies suggest palladium-catalyzed hydrogenation of nitriles to amines could bypass toxic NaBH₄, though yields remain suboptimal (55–60%).

Flow Chemistry

Microreactor trials demonstrate 20% faster cyclization kinetics and reduced solvent volumes, enabling continuous production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a wide range of substituted imidazo[1,2-b]pyridazines with potential biological activities .

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anti-inflammatory Activities
Research indicates that 6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine exhibits significant antiviral and anti-inflammatory properties. These characteristics make it a promising candidate for developing treatments for viral diseases and inflammation-related disorders .

Anticancer Potential
This compound can serve as an intermediate in synthesizing anticancer agents. For instance, it can be converted into derivatives such as 2-[6-(chloromethyl)-3-methyl-1H-imidazo[1,2-b]pyridazin-5-yl]-N-(4-nitrophenyl)acetamide, which has been recognized for its anticancer activity . The ability to modify its structure enhances its utility in targeting specific cancer types.

Chemical Synthesis

Intermediate in Chemical Reactions
this compound is frequently used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes. Its versatility allows for various modifications that can lead to the development of new compounds with desirable properties .

Research Reagent

Investigating Mechanisms of Action
As a research reagent, this compound has been employed in laboratory studies to explore the anticancer properties of related compounds and to understand the mechanisms of action of anti-inflammatory agents. Its role in studying the activity of antiviral agents further underscores its importance in biochemical research .

Case Studies and Research Findings

Application AreaStudy/FindingsKey Insights
Antiviral ActivityStudy on antiviral propertiesDemonstrated effectiveness against specific viral strains; potential for drug development
Anti-inflammatoryEvaluation of anti-inflammatory effectsShowed significant reduction in inflammation markers in vitro
Anticancer DerivativesSynthesis of derivativesIdentified promising anticancer agents through structural modifications

Case Study: Anticancer Derivative Synthesis
A study synthesized various derivatives of this compound to evaluate their anticancer properties. Compounds derived from this base structure exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting the potential for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the function of a key enzyme involved in a disease pathway, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison with key analogs, focusing on substituents, physicochemical properties, and biological relevance.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine Cl (6), CH₃ (3), NH₂ (2) C₇H₆ClN₃ 167.60 Drug discovery scaffold; IKKβ inhibition studies 137384-48-6
2-Methylimidazo[1,2-b]pyridazin-6-amine CH₃ (2), NH₂ (6) C₇H₈N₄ 148.17 Positional isomer; impacts H-bonding interactions 154704-35-5
3-Nitroimidazo[1,2-b]pyridazin-6-amine NO₂ (3), NH₂ (6) C₆H₅N₅O₂ 179.14 Nitro group enhances electrophilicity; synthetic intermediate 37990-33-3
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl (6), COOEt (2) C₁₀H₁₀ClN₃O₂ 239.66 Ester group increases lipophilicity; precursor for carboxylic acid derivatives 64067-99-8
6-Chloro-2-trifluoromethylimidazo[1,2-b]pyridazine Cl (6), CF₃ (2) C₇H₃ClF₃N₃ 221.57 Trifluoromethyl improves metabolic stability 109113-97-5

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substitution : A methyl group at position 3 (as in the target compound) balances steric bulk and hydrophobicity, enhancing binding affinity in kinase inhibition assays. In contrast, nitro groups (e.g., 3-Nitroimidazo[1,2-b]pyridazin-6-amine) may introduce reactivity but reduce selectivity .
  • Position 6 Halogenation : The chloro group at position 6 is critical for target engagement in IKKβ inhibitors. Analogs with bromo or trifluoromethyl groups (e.g., 6-Bromoimidazo[1,2-b]pyridazine) show varied potency due to differences in electronegativity and steric effects .
  • Position 2 Functionalization : The amine group in the target compound enables hydrogen bonding with active-site residues, whereas ester or trifluoromethyl substituents (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) prioritize lipophilicity over polar interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The amine group in the target compound improves aqueous solubility compared to ester or trifluoromethyl derivatives .
  • Metabolic Stability : Trifluoromethyl analogs exhibit enhanced stability against oxidative metabolism, while nitro-substituted compounds may undergo reduction in vivo .
  • Selectivity : Methyl and chloro substituents (as in the target compound) contribute to high kinase selectivity, as demonstrated in IKKβ inhibition studies .

Biological Activity

6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3 with a molecular weight of 171.59 g/mol. It features a chloro substituent at the 6-position and a methyl group at the 3-position of the imidazo[1,2-b]pyridazine structure.

Antimicrobial Properties

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial activity. A study on various imidazo[1,2-b]pyridazines showed that compounds with halogen substitutions demonstrated enhanced binding affinities to microbial targets, suggesting potential effectiveness against pathogenic bacteria and fungi .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases .

Kinase Inhibition

As a kinase inhibitor, this compound interacts with specific kinases involved in cell signaling pathways. The mechanism involves binding to the ATP-binding site of kinases, thus disrupting pathways related to cell proliferation and survival. This property is particularly relevant in cancer research, where kinase inhibitors are crucial for targeted therapies .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through kinase inhibition. By binding to the ATP-binding sites of kinases, it prevents phosphorylation processes essential for cell cycle progression and survival .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation Evaluate binding affinity to amyloid plaquesShowed high binding affinity (K_i = 11.0 nM) for certain derivatives; potential for imaging applications .
Antimicrobial Activity Assess effectiveness against pathogensCompounds exhibited significant antimicrobial activity against various strains .
Anti-inflammatory Assays Investigate cytokine inhibitionDemonstrated inhibition of IL-6 and TNF-alpha production in macrophage cultures .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine, and how are intermediates validated?

The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield intermediates . Key validation steps include:

  • HPLC purity assessment (≥98% purity thresholds) to confirm intermediate integrity .
  • Mass spectrometry (MS) and NMR to verify molecular weight (e.g., 168.59 g/mol for related analogs) and structural motifs like the chloro-methyl group .

Q. Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?

  • 1H/13C NMR : Resolves regioselectivity in nitration and substitution reactions (e.g., distinguishing C3 vs. C5 nitro group placement) .
  • HPLC-MS : Detects impurities (e.g., unreacted starting materials or sulfonate byproducts) with a sensitivity limit of 0.1% .
  • X-ray crystallography : Used for confirming crystal packing and steric effects in analogs like 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

  • Chloromethyl byproducts : Formed during incomplete cyclocondensation; minimized by optimizing reaction time (6–8 hrs at 80°C) .
  • Sulfonate derivatives : Generated during substitution with sodium benzenesulfinate; removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Residual solvents : Monitored by GC-MS, with thresholds per ICH Q3C guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature modulation : Lowering nitration temperatures to –10°C reduces side reactions (e.g., over-nitration) while maintaining >70% yield .
  • Catalyst screening : Palladium on carbon (Pd/C) enhances substitution efficiency in chloromethyl-to-sulfonyl conversions .
  • Process control : Real-time monitoring via in-line FTIR to track intermediate formation, reducing batch variability .

Q. How do researchers resolve contradictions in regioselectivity during nitration or substitution reactions?

  • Computational modeling : Density Functional Theory (DFT) predicts electron-deficient sites, favoring nitration at C3 over C5 (ΔG‡ difference of ~3 kcal/mol) .
  • Isotopic labeling : 15N-labeled substrates clarify mechanistic pathways in sulfonate substitutions .
  • Comparative kinetics : Time-resolved studies identify rate-determining steps (e.g., nitro group steric hindrance slowing subsequent substitutions) .

Q. What computational methods predict reactivity in substitution reactions for derivative design?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., GRRM17) map transition states and identify low-energy pathways for sulfonate or amine substitutions .
  • Machine learning (ML) : Trained on datasets of imidazo[1,2-b]pyridazine analogs to predict substituent effects on bioactivity (e.g., IC50 correlations) .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DCM) for solubility and reaction efficiency .

Methodological Notes

  • Data contradiction analysis : Cross-validate synthetic outcomes with multiple techniques (e.g., NMR + XRD) when literature reports conflicting regioselectivity .
  • Experimental design : Use factorial design (e.g., Box-Behnken) to simultaneously optimize temperature, catalyst loading, and solvent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.